molecular formula C21H20ClFN4O B11670443 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670443
M. Wt: 398.9 g/mol
InChI Key: SWKDELGCDKVKPS-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a carbohydrazide group, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20ClFN4O

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H20ClFN4O/c1-13(2)10-14-6-8-15(9-7-14)19-11-20(26-25-19)21(28)27-24-12-16-17(22)4-3-5-18(16)23/h3-9,11-13H,10H2,1-2H3,(H,25,26)(H,27,28)/b24-12+

InChI Key

SWKDELGCDKVKPS-WYMPLXKRSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.